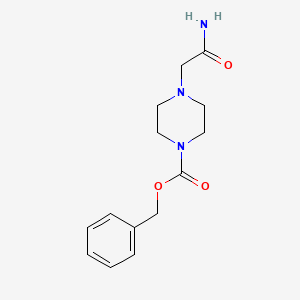
5-Amino-2-methylnaphthalen-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-methylnaphthalen-1-ol hydrochloride is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.68 g/mol . It is a white to yellow solid that is typically stored at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 5-Amino-2-methylnaphthalen-1-ol hydrochloride involves several steps. One common method includes the reaction of 2-methylnaphthalene with nitric acid to form 5-nitro-2-methylnaphthalene. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield 5-amino-2-methylnaphthalene. Finally, the amino compound is reacted with hydrochloric acid to form this compound .
化学反応の分析
5-Amino-2-methylnaphthalen-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be reduced to form dihydro derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-Amino-2-methylnaphthalen-1-ol hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme interactions and as a fluorescent probe in various biological assays.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 5-Amino-2-methylnaphthalen-1-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and alter their activity, which can lead to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
5-Amino-2-methylnaphthalen-1-ol hydrochloride can be compared with other similar compounds such as:
5-Amino-2-methylnaphthalene: Lacks the hydroxyl group, which affects its reactivity and applications.
5-Hydroxy-2-methylnaphthalene: Lacks the amino group, which also influences its chemical behavior and uses.
2-Methylnaphthalene: Lacks both the amino and hydroxyl groups, making it less reactive in certain types of chemical reactions.
These comparisons highlight the unique properties of this compound, particularly its dual functional groups, which contribute to its versatility in various applications.
特性
IUPAC Name |
5-amino-2-methylnaphthalen-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12;/h2-6,13H,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSYSIQKVLSMDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde](/img/structure/B1381687.png)






![Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester](/img/structure/B1381699.png)


![2-Bromo-5-hexylthieno[3,2-b]thiophene](/img/structure/B1381706.png)



